3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Catalog No.
S527820
CAS No.
313380-27-7
M.F
C19H11F4N3OS2
M. Wt
437.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(triflu...

CAS Number

313380-27-7

Product Name

3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

IUPAC Name

3-amino-N-(4-fluorophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C19H11F4N3OS2

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C19H11F4N3OS2/c20-9-3-5-10(6-4-9)25-17(27)16-15(24)14-11(19(21,22)23)8-12(26-18(14)29-16)13-2-1-7-28-13/h1-8H,24H2,(H,25,27)

InChI Key

ZATJMMZPGVDUOM-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N

Solubility

Soluble in DMSO

Synonyms

FDI-6; FDI 6; FDI6; NCGC00099374; NCGC-00099374; NCGC 00099374;

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N

Description

The exact mass of the compound 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is 437.028 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Medicinal Chemistry: The presence of the thienopyridine core structure suggests potential for FDI-6 to be investigated for its medicinal properties. Thienopyridine derivatives have been explored for various therapeutic applications, including anti-bacterial and anti-cancer activities [PubChem, National Institutes of Health (.gov) []]. The specific functional groups on FDI-6, such as the trifluoromethyl and amine groups, could further modify its potential biological activity.
  • Material Science: Heterocyclic compounds containing thiophene and pyridine rings can exhibit interesting physical properties, such as electrical conductivity and fluorescence. Research into the material properties of FDI-6 or similar compounds could be of interest for applications in organic electronics or optoelectronic devices [ScienceDirect, Application of heterocyclic compounds in chemistry []].

3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex heterocyclic compound characterized by its unique structural features. This compound contains a thieno[2,3-b]pyridine core, which is fused with a thienyl group and substituted with a trifluoromethyl group and an amino group. The presence of the fluorine atom in the phenyl ring enhances its electronic properties, potentially influencing its reactivity and biological activity.

Due to the limited information on fdi-6, no data exists on its safety profile. Compounds containing thienyl and fluorophenyl groups can exhibit varying toxicity profiles depending on their structure [, ]. As a general precaution, any unknown compound should be handled with care using appropriate personal protective equipment.

Typical of heterocycles, including:

  • Electrophilic Aromatic Substitution: The fluorine atom on the phenyl ring can direct electrophiles to ortho or para positions, allowing for further functionalization.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Oxidative Reactions: As indicated in recent studies, oxidative dimerization can occur under specific conditions, leading to complex products .

Research indicates that compounds in the thieno[2,3-b]pyridine class exhibit a range of biological activities. These may include:

  • Antimicrobial Properties: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer Activity: Certain thieno[2,3-b]pyridine derivatives have been studied for their potential in cancer treatment due to their ability to inhibit tumor cell proliferation.
  • Enzyme Inhibition: Compounds similar to 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide may act as inhibitors for specific enzymes involved in metabolic pathways.

The synthesis of 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves several steps:

  • Formation of Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of the amino and trifluoromethyl groups can be accomplished through nucleophilic substitution methods.
  • Fluorination: The incorporation of fluorine into the phenyl ring may be performed using fluorinating agents under controlled conditions.

The unique properties of 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide make it suitable for various applications:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer properties suggest utility in drug development.
  • Material Science: Due to its electronic properties, it may find applications in organic electronics or as a precursor for advanced materials.

Studies exploring the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Key areas include:

  • Receptor Binding Studies: Investigating how the compound interacts with specific receptors can provide insights into its pharmacological effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems can help identify potential side effects and therapeutic windows.

Several compounds share structural similarities with 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamideBenzyl instead of thienylPotentially different biological activity profiles
6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxamideLacks amino substitutionMay exhibit different reactivity patterns
5-amino-N-(3-fluorophenyl)-6-(1-thienyl)thieno[2,3-b]pyridine-2-carboxamideDifferent amino substitution patternVariations in pharmacokinetics

These compounds illustrate the diversity within the thieno[2,3-b]pyridine family while highlighting the unique attributes of 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. Each compound's distinct substitutions lead to varied biological activities and potential applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

437.02796698 g/mol

Monoisotopic Mass

437.02796698 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1: Tabatabaei-Dakhili SA, Aguayo-Ortiz R, Domínguez L, Velázquez-Martínez CA. Untying the knot of transcription factor druggability: Molecular modeling study of FOXM1 inhibitors. J Mol Graph Model. 2018 Mar;80:197-210. doi: 10.1016/j.jmgm.2018.01.009. Epub 2018 Jan 31. PubMed PMID: 29414039.
2: Otto-Duessel M, Tew BY, Vonderfecht S, Moore R, Jones JO. Identification of neuron selective androgen receptor inhibitors. World J Biol Chem. 2017 May 26;8(2):138-150. doi: 10.4331/wjbc.v8.i2.138. PubMed PMID: 28588757; PubMed Central PMCID: PMC5439165.
3: Liu Y, Zhu L, Wen T, Wan J, Lei Y, Chen H. [Forkhead domain inhibitor-6 (FDI-6) increases apoptosis and inhibits invasion and migration of laryngeal carcinoma cells by down-regulating nuclear FoxM1]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2017 May;33(5):611-616. Chinese. PubMed PMID: 28502298.
4: Youn M, Wang N, LaVasseur C, Bibikova E, Kam S, Glader B, Sakamoto KM, Narla A. Loss of Forkhead box M1 promotes erythropoiesis through increased proliferation of erythroid progenitors. Haematologica. 2017 May;102(5):826-834. doi: 10.3324/haematol.2016.156257. Epub 2017 Feb 2. PubMed PMID: 28154085; PubMed Central PMCID: PMC5477601.
5: Marsico G, Gormally MV. Small molecule inhibition of FOXM1: How to bring a novel compound into genomic context. Genom Data. 2014 Oct 22;3:19-23. doi: 10.1016/j.gdata.2014.10.012. eCollection 2015 Mar. PubMed PMID: 26484143; PubMed Central PMCID: PMC4535965.
6: Kalinichenko VV, Kalin TV. Is there potential to target FOXM1 for 'undruggable' lung cancers? Expert Opin Ther Targets. 2015 Jul;19(7):865-7. doi: 10.1517/14728222.2015.1042366. Epub 2015 May 4. PubMed PMID: 25936405; PubMed Central PMCID: PMC4836176.
7: Gormally MV, Dexheimer TS, Marsico G, Sanders DA, Lowe C, Matak-Vinković D, Michael S, Jadhav A, Rai G, Maloney DJ, Simeonov A, Balasubramanian S. Suppression of the FOXM1 transcriptional programme via novel small molecule inhibition. Nat Commun. 2014 Nov 12;5:5165. doi: 10.1038/ncomms6165. PubMed PMID: 25387393; PubMed Central PMCID: PMC4258842.
8: Ridding MC, Taylor JL, Rothwell JC. The effect of voluntary contraction on cortico-cortical inhibition in human motor cortex. J Physiol. 1995 Sep 1;487 ( Pt 2):541-8. PubMed PMID: 8558482; PubMed Central PMCID: PMC1156591.

Explore Compound Types